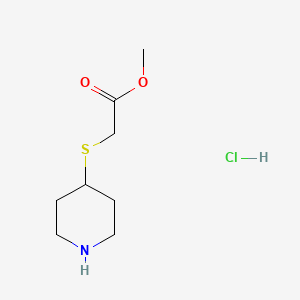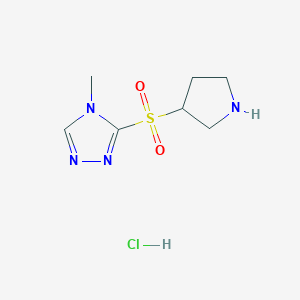
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine, also known as CCTP, is a novel sulfonylchloride compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CCTP has been used in a variety of scientific research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been used in various scientific research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects. For example, it has been used to investigate its effects on the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been used to study its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of the enzyme cytochrome P450.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine is still not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been shown to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals.
Biochemische Und Physiologische Effekte
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of the enzyme cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. In addition, it is non-toxic and has a low melting point, making it ideal for use in a variety of laboratory applications. However, 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine. For example, further studies could be conducted to investigate its potential therapeutic applications, such as its ability to inhibit the enzyme acetylcholinesterase. In addition, further research could be conducted to investigate its ability to modulate the activity of the enzyme cytochrome P450, as well as its anti-inflammatory and anti-cancer properties. Finally, further research could be conducted to investigate its potential as a drug delivery system, as well as its ability to target specific tissues or cell types.
Eigenschaften
IUPAC Name |
2-chloro-6-(2-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3NS/c9-1-2-15-7-4-5(8(11,12)13)3-6(10)14-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUYWDYLZFNVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCCCl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185405 | |
| Record name | 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2'-chloroethylsulfanyl)-4-(trifluoromethyl)pyridine | |
CAS RN |
1053657-72-9 | |
| Record name | 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-[(2-chloroethyl)thio]-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)
![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)
![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)